Product packaging for 10-(Carbobenzoxyamino)-1-decanol(Cat. No.:CAS No. 96409-12-0)

10-(Carbobenzoxyamino)-1-decanol

Cat. No.: B2558343
CAS No.: 96409-12-0
M. Wt: 307.434
InChI Key: LVVONOSXQOAUJU-UHFFFAOYSA-N
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Description

Significance of Precisely Functionalized Aliphatic Scaffolds in Molecular Design

Precisely functionalized aliphatic scaffolds, like the ten-carbon chain in 10-(Carbobenzoxyamino)-1-decanol, serve as versatile templates in molecular design. The long aliphatic chain provides specific physical properties, such as hydrophobicity and structural flexibility, which are crucial in various applications. For instance, such scaffolds are fundamental in the creation of self-assembled monolayers (SAMs), where the long chains organize on a substrate to create a well-defined surface with specific chemical functionalities. scirp.orgopenaccessjournals.com The ability to introduce functional groups at precise locations along the chain allows chemists to tailor the properties of the resulting molecules for specific purposes, including drug delivery systems and biocompatible materials. diva-portal.org

Strategic Importance of Amine- and Hydroxyl-Containing Building Blocks

Building blocks that contain both amine and hydroxyl functionalities are of immense strategic importance in organic synthesis. openaccessjournals.comnih.gov These groups offer orthogonal reactivity, meaning that one group can be reacted selectively while the other remains unchanged, often through the use of protecting groups. This differential reactivity is fundamental to the stepwise assembly of complex molecules, such as peptides, alkaloids, and other natural products. researchgate.net For example, the hydroxyl group can undergo esterification or etherification, while the amine can form amides or be alkylated. This dual functionality makes them key components in the synthesis of a diverse array of bioactive compounds and polymers. nih.govbldpharm.com

Overview of Protecting Group Chemistry in Complex Molecule Construction

Protecting group chemistry is an essential strategy in multistep organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from reacting under a specific set of conditions. nih.govwikipedia.org The carbobenzoxy (Cbz or Z) group, present in this compound, is a classic example of a protecting group for amines. Introduced by reacting the amine with benzyl (B1604629) chloroformate, the Cbz group is stable under a variety of reaction conditions but can be readily removed, typically by catalytic hydrogenation. nih.gov This allows for the selective modification of other parts of the molecule, such as the hydroxyl group in this compound. The development and application of a wide range of protecting groups with different stabilities and deprotection conditions are central to the successful synthesis of complex molecules. scirp.org

Chemical Properties of this compound

The physical and chemical properties of this compound are dictated by its molecular structure, which combines a long aliphatic chain with polar amine and hydroxyl functional groups, the former being protected by a bulky aromatic group.

PropertyValue
IUPAC Name benzyl N-(10-hydroxydecyl)carbamate
Synonyms Z-Adc(10)-ol; Z-NH-(CH2)10-OH; Carbamic acid, (10-hydroxydecyl)-, phenylmethyl ester; 10-[(CARBOBENZOXY)AMINO]-1-DECANOL
CAS Number 96409-12-0 nih.gov
Molecular Formula C18H29NO3 nih.gov
Molecular Weight 307.44 g/mol nih.gov
Boiling Point 461.0±28.0 °C nih.gov
Density 1.034±0.060 g/cm³ nih.gov

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 10-amino-1-decanol (B15363).

First, the primary amine of 10-amino-1-decanol is protected using benzyl chloroformate in the presence of a base. This reaction forms a stable carbamate (B1207046) linkage, resulting in the desired N-Cbz protected amino alcohol. The general reaction is as follows:

H₂N-(CH₂)₁₀-OH + C₆H₅CH₂OCOCl → C₆H₅CH₂OC(O)NH-(CH₂)₁₀-OH + HCl

This method is a standard procedure for the N-protection of amino alcohols and offers high yields and selectivity. nih.gov The resulting this compound can then be purified by standard chromatographic techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO3 B2558343 10-(Carbobenzoxyamino)-1-decanol CAS No. 96409-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(10-hydroxydecyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c20-15-11-6-4-2-1-3-5-10-14-19-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13,20H,1-6,10-11,14-16H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVONOSXQOAUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 10 Carbobenzoxyamino 1 Decanol

Retrosynthetic Analysis of the 10-(Carbobenzoxyamino)-1-decanol Architecture

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily prepared precursors. For this compound (IUPAC name: benzyl (B1604629) N-(10-hydroxydecyl)carbamate), the primary disconnection points involve the carbamate (B1207046) linkage and the main carbon backbone.

Disconnection 1: Carbamate Bond Cleavage

The most straightforward retrosynthetic step is the disconnection of the carbamate C-N bond. This functional group transform leads to two key precursors: 10-amino-1-decanol (B15363) and a source of the carbobenzoxy (Cbz) group, typically benzyl chloroformate . This approach is the most direct and relies on the availability of the bifunctional aminodecanol.

Disconnection 2: Carbon-Nitrogen Bond Cleavage

An alternative disconnection breaks the C-N bond of the underlying decane (B31447) structure. This suggests a synthesis starting from a 10-carbon chain functionalized with a leaving group (e.g., a halide like bromine in 10-bromo-1-decanol ) and a protected amine source, such as benzyl carbamate . This route builds the amino functionality onto a pre-existing alcohol-containing chain.

Disconnection 3: Functional Group Interconversion

A third strategy involves disconnecting the molecule through functional group interconversion. The primary alcohol of the target molecule can be viewed as the reduction product of a carboxylic acid. This leads to the precursor 10-(Carbobenzoxyamino)decanoic acid . This intermediate can be further disconnected via the carbamate bond to 10-aminodecanoic acid , a common amino acid derivative. This stepwise approach allows for the introduction and protection of the amine before the final reduction to the alcohol.

These distinct retrosynthetic pathways form the basis for the various synthetic routes developed for this compound.

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several methodologies, primarily categorized as either stepwise construction from functionalized acids or direct conversion from amino-alcohol precursors.

Stepwise Construction Approaches

Stepwise construction builds the molecule by sequential chemical modifications, often starting from a precursor where one of the terminal functional groups is in a different oxidation state, such as a carboxylic acid. A common strategy involves the protection of an amino acid followed by the reduction of the carboxyl group.

A general, multi-step process for preparing Cbz-protected amino-alcohols from amino acids has been outlined, which can be adapted for this specific molecule. google.com The sequence is as follows:

N-protection: An amino acid, in this case, 10-aminodecanoic acid, is reacted with benzyl chloroformate in the presence of a base to form the Cbz-protected amino acid, 10-(Carbobenzoxyamino)decanoic acid.

Esterification: The resulting carboxylic acid is converted to an alkyl ester, for instance, by reaction with a simple alcohol.

Reduction: The ester group of the Cbz-protected amino acid ester is then selectively reduced to a primary alcohol using a reducing agent like lithium borohydride (B1222165) (LiBH₄) in a solvent such as tetrahydrofuran (B95107) (THF). google.commdpi.com This final step yields the target molecule, this compound.

A similar synthesis was reported for a different Cbz-protected amino alcohol, where the methyl ester of N-Cbz-serine was reduced to the corresponding alcohol, benzyl (1S)-2-hydrazino-1-(hydroxymethyl)-2-oxoethylcarbamate, in 78% yield after an initial reaction with hydrazine (B178648) hydrate. nih.gov This demonstrates the viability of reducing an ester to an alcohol while the Cbz group remains intact.

Conversion from Precursor Decanols and Amino-containing Intermediates

The most direct and common method for synthesizing this compound involves the reaction of a pre-formed amino alcohol with a Cbz-donating reagent.

The primary route is the N-protection of 10-amino-1-decanol . In this procedure, 10-amino-1-decanol is reacted with benzyl chloroformate (Cbz-Cl) . The reaction is typically carried out under Schotten-Baumann conditions, using an aqueous base like sodium carbonate or a tertiary amine base like triethylamine (B128534) in an organic solvent to neutralize the HCl generated during the reaction. scirp.org This nucleophilic substitution by the amine on the acyl chloride of Cbz-Cl forms the stable carbamate linkage.

An alternative, though less direct, route involves starting with a functionalized decanol (B1663958) and introducing the protected nitrogen. For example, 10-bromo-1-decanol can be reacted with benzyl carbamate in the presence of a base to form the target molecule via N-alkylation.

The key precursors for these routes are summarized in the table below.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical FormulaRole in Synthesis
10-Amino-1-decanolC₁₀H₂₃NODirect precursor containing both amine and alcohol functionalities.
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂Reagent for introducing the carbobenzoxy (Cbz) protecting group.
10-Aminodecanoic acidC₁₀H₂₁NO₂Starting material for the stepwise construction approach.
10-Bromo-1-decanolC₁₀H₂₁BrOPrecursor for introducing the protected amino group via substitution.
Benzyl CarbamateC₈H₉NO₂Protected amine source for reaction with an alkyl halide. wikipedia.org

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For the common method involving the reaction of 10-amino-1-decanol with benzyl chloroformate, several factors are key. scirp.org

Choice of Base: The selection of the base is critical for scavenging the HCl byproduct. Inorganic bases like sodium or potassium carbonate in a biphasic system (e.g., water/dioxane) or organic bases like triethylamine or pyridine (B92270) in an anhydrous organic solvent (e.g., dichloromethane (B109758), THF) are commonly used.

Temperature Control: The reaction is typically performed at low temperatures (0 °C to room temperature) to control the reactivity of benzyl chloroformate and minimize side reactions. scirp.org

Solvent System: The solvent must be inert to the reactants and capable of dissolving the starting materials. A variety of solvents, including acetone, tetrahydrofuran (THF), and dichloromethane (DCM), can be employed.

Stoichiometry: A slight excess of benzyl chloroformate may be used to ensure complete conversion of the amine, but a large excess should be avoided to prevent the formation of impurities and simplify purification.

The table below summarizes typical conditions for the Cbz protection of an amine.

Table 2: Typical Reaction Conditions for Cbz Protection of Amines

ParameterConditionRationale/Reference
ReagentBenzyl Chloroformate (Cbz-Cl)Standard reagent for introducing the Cbz group. orgsyn.org
BaseAqueous Na₂CO₃ or K₂CO₃; or organic bases like Triethylamine (TEA)To neutralize the HCl byproduct. scirp.org
SolventAcetone, Dioxane/Water, THF, Dichloromethane (DCM)Provides a medium for the reaction while remaining inert. scirp.org
Temperature0 °C to Room TemperatureControls reaction rate and minimizes side-product formation. scirp.org
WorkupAqueous extraction followed by crystallization or chromatographyTo isolate and purify the final product. scirp.org

Strategies for Functional Group Protection and Deprotection in the Context of this compound

The presence of two reactive functional groups, an amine and an alcohol, in the precursors of this compound necessitates a careful strategy of protection and deprotection to achieve selective transformations. The carbobenzoxy group is central to this strategy.

Orthogonal Protection Strategies for Hydroxyl and Amine Functionalities

In the synthesis of derivatives of 10-aminodecan-1-ol, the precursor to this compound, the differential reactivity of the amino and hydroxyl groups allows for selective protection. The inherent higher nucleophilicity of the primary amine generally allows for its selective protection in the presence of the primary alcohol.

Commonly, the amine is protected first. The widely used Carbobenzoxy (Cbz) protecting group is introduced by reacting 10-amino-1-decanol with benzyl chloroformate under basic conditions. This chemoselectivity is a cornerstone of many synthetic routes.

For instances where the hydroxyl group requires protection, various protecting groups are available. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently employed. These are typically introduced using the corresponding silyl chloride in the presence of a base like imidazole. Another option is the formation of a tetrahydropyranyl (THP) ether by reaction with dihydropyran under acidic catalysis. The choice of protecting group is dictated by the specific reaction conditions planned for subsequent steps, ensuring its stability and eventual selective removal.

An orthogonal protection strategy,

Synthetic Routes and Chemical Handling of this compound

A detailed exploration into the synthesis, including stereoselective methods, green chemistry applications, catalytic strategies, and advanced flow chemistry techniques for the chemical compound this compound.

The chemical compound this compound, a carbamate derivative featuring a long aliphatic chain, is a valuable building block in organic synthesis. Its structure, which combines a protected amine and a primary alcohol, makes it a versatile intermediate for the preparation of more complex molecules, such as specialized polymers, surfactants, and biologically active compounds. This article delves into the various synthetic methodologies and chemical transformations associated with this compound, with a specific focus on modern and efficient chemical practices.

1 Stereoselective Synthesis Methodologies

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. While this compound itself does not possess a chiral center in its decanol backbone, stereoselectivity becomes a critical consideration when chiral precursors are used or when subsequent modifications introduce chirality.

A primary route to enantiomerically enriched amino alcohols is through the stereoselective reduction of the corresponding α-amino acids. For instance, a process for preparing enantiomerically enriched amino alcohols involves the protection of an amino acid with a carbobenzoxy (Cbz) group, followed by esterification and subsequent reduction with a borohydride agent. This method can be applied to produce chiral analogs of this compound by starting with an enantiomerically pure amino acid.

Recent advancements have focused on electrocatalytic methods. A streamlined approach using a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations has been shown to provide efficient access to enantiopure amino alcohols. nih.gov This radical-based method is modular and offers a high degree of stereochemical control, which could be adapted for the synthesis of chiral derivatives of long-chain amino alcohols like 10-amino-1-decanol.

Another strategy involves the stereospecific synthesis of conformationally constrained γ-amino acids, where a key step is the organocatalytic Michael addition of an aldehyde to a nitroalkene. nsf.gov Subsequent reduction of the aldehyde and nitro groups can yield optically active amino alcohols, a methodology that could be conceptually applied to precursors of this compound.

Table 1: Comparison of Stereoselective Synthesis Strategies for Amino Alcohols

MethodologyKey FeaturesPotential for this compound Analogs
Reduction of N-Cbz-Amino Acids Utilizes readily available chiral amino acid pool; established protecting group chemistry. High, by starting with a chiral long-chain amino acid.
Electrocatalytic Decarboxylation Modular, radical-based approach; high stereoselectivity. nih.govHigh, allows for the coupling of various fragments to a chiral core.
Organocatalytic Michael Addition Forms new carbon-carbon bonds with stereocontrol; generates cyclic constraints. nsf.govModerate, would require adaptation for linear long-chain targets.

2 Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind.

A key starting material for one synthetic route is benzyl carbamate, which can be synthesized from urea (B33335) and benzyl alcohol. One reported method achieves a 99% yield with a specific catalyst system, showcasing high atom economy. chemicalbook.com The synthesis of benzyl carbamate can also be achieved by reacting benzyl chloroformate with ammonia. chemicalbook.com

The direct N-alkylation of unprotected amino acids with alcohols represents a highly atom-economic and sustainable approach. nih.gov This method, often catalyzed by earth-abundant metals like iron, produces water as the only byproduct and can be applied to the synthesis of long-chain N-alkylated amino acids, which are structurally related to the precursor of this compound. nih.gov

Furthermore, the choice of solvents and reagents plays a crucial role. The use of biocatalysts, such as lipases, for the ring-opening of epoxides with amines to produce β-amino alcohols under mild conditions (35 °C) and with short residence times (20 minutes) in a continuous-flow system, exemplifies a green approach. wiley-vch.de

3 Catalytic Strategies for Efficient Functionalization

Catalysis is paramount for developing efficient and selective chemical transformations. The functionalization of the amino and hydroxyl groups of 10-amino-1-decanol and its derivatives can be achieved through various catalytic methods.

The direct N-alkylation of amino acids using an NHC-Ir(III) catalyst with alcohols as the alkylating agents provides a quantitative method for accessing mono-N-functionalized amino acids. nih.gov This avoids the need for protecting group strategies for the amino acid starting material.

Dual catalytic strategies combining an iridium photocatalyst with a copper complex have enabled the regioselective amination and cross-coupling of a range of nucleophiles with allyl alcohols. nsf.gov This radical-based approach allows for the introduction of various functional groups and could be applied to functionalize unsaturated precursors of this compound.

The oxidation of the alcohol moiety in N-Cbz protected amino alcohols can be achieved using biocatalysts. For example, chloroperoxidase (CPO) has been shown to catalyze the oxidation of N-Cbz-3-aminopropanol to the corresponding aldehyde. bldpharm.com This enzymatic approach offers high selectivity under mild conditions.

Table 2: Catalytic Functionalization Approaches

Reaction TypeCatalyst SystemKey Advantages
Direct N-Alkylation NHC-Ir(III)Quantitative, avoids protection/deprotection steps. nih.gov
Radical Amino-functionalization Ir photocatalyst / Cu complexMild conditions, broad scope of nucleophiles. nsf.gov
Alcohol Oxidation Chloroperoxidase (CPO)High selectivity, biocatalytic. bldpharm.com

4 Flow Chemistry and High-Throughput Synthesis Techniques

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening.

The synthesis of amino alcohols has been successfully demonstrated in microreactor environments, leading to significantly shorter reaction times and increased efficiency. mit.edu A continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy has been developed for the production of valuable Cbz-carbamate products in high yield and purity. nih.gov This method involves the use of immobilized CALB (Candida antarctica lipase (B570770) B) to selectively transform residual benzyl alcohol into an easily separable ester. nih.gov

Furthermore, a 72-gram-scale flow reaction has been demonstrated for a stereoselective electrocatalytic method for amino alcohol synthesis, highlighting the scalability of such processes. nih.gov The ring-opening of epoxides with amines to synthesize β-amino alcohols has also been efficiently performed in a continuous-flow biocatalysis system. wiley-vch.de These examples underscore the potential for applying flow chemistry to the synthesis of this compound, enabling safer, more efficient, and scalable production.

Advanced Spectroscopic and Structural Characterization of 10 Carbobenzoxyamino 1 Decanol and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of 10-(Carbobenzoxyamino)-1-decanol is characterized by a combination of absorption bands corresponding to its alcohol, alkane, and carbamate (B1207046) moieties. The analysis of these bands confirms the presence of all key functional groups.

A broad absorption band is expected in the region of 3500-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the terminal primary alcohol group, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary carbamate group typically appears as a sharp to medium band around 3300 cm⁻¹ . rsc.org

The aliphatic long-chain nature of the molecule is confirmed by multiple sharp bands between 2920 and 2850 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of C-H bonds in the methylene (B1212753) (CH₂) groups.

The most indicative region for the carbamate and benzyl (B1604629) groups includes:

A strong, sharp absorption peak around 1700-1680 cm⁻¹ , attributed to the C=O (carbonyl) stretching vibration of the urethane (B1682113) linkage. rsc.org

A band around 1530-1520 cm⁻¹ due to the N-H bending vibration coupled with C-N stretching (Amide II band).

Aromatic C=C stretching vibrations from the benzyl group appear in the 1600-1450 cm⁻¹ region.

The C-O stretching vibrations of the primary alcohol and the carbamate ester appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹ . rsc.org

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show:

Strong C-H stretching bands between 2950 and 2800 cm⁻¹ from the decyl chain.

A characteristic aromatic ring-breathing mode for the monosubstituted benzene (B151609) ring of the carbobenzoxy group, typically observed near 1000 cm⁻¹ .

The C=O stretch of the carbamate group, while strong in FTIR, would be weaker in the Raman spectrum.

Skeletal vibrations of the long alkyl chain would also be visible in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. Through 1D (¹H, ¹³C) and 2D experiments, the exact connectivity of atoms can be mapped.

The ¹H NMR spectrum provides a detailed map of all the unique proton environments in the molecule. For this compound, the signals can be assigned based on their chemical shift (δ), multiplicity, and integration.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Ar-H (Phenyl)~7.35MultipletProtons on the monosubstituted benzene ring.
-CH₂-O- (Benzyl)~5.10SingletMethylene protons of the benzyl group. rsc.orgnih.gov
-NH-~4.9-5.0Triplet (broad)Carbamate N-H proton, coupling to adjacent CH₂.
-CH₂-OH~3.64TripletMethylene group attached to the terminal hydroxyl.
-NH-CH₂-~3.18QuartetMethylene group adjacent to the carbamate nitrogen.
-OHVariableSinglet (broad)Chemical shift is dependent on concentration and solvent.
-(CH₂)₈-1.58 - 1.26MultipletOverlapping signals from the central methylene groups of the decyl chain.

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, offering a complementary view to the ¹H NMR. The broad chemical shift range allows for clear resolution of carbons in different functional groups.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Carbamate)~156.7Carbonyl carbon of the urethane linkage. nih.gov
C-ipso (Aromatic)~136.9Quaternary carbon of the benzene ring attached to the benzylic CH₂O group.
C-para/ortho (Aromatic)~128.5Aromatic CH carbons.
C-meta (Aromatic)~128.0Aromatic CH carbons.
-CH₂-O- (Benzyl)~66.7Benzylic carbon.
-CH₂-OH~63.1Carbon of the terminal alcohol.
-NH-CH₂-~41.1Carbon adjacent to the carbamate nitrogen.
-(CH₂)₈-32.8 - 25.8Carbons of the long alkyl chain.
C (Alkyl Chain)~29.5Multiple overlapping signals from the central methylene carbons.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear correlation pathway along the decyl chain, with each -CH₂- group showing a cross-peak to its adjacent -CH₂- neighbors. It would also confirm couplings between the ortho, meta, and para protons on the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu By aligning the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other, an HSQC experiment provides definitive C-H attachments. For instance, the proton signal at ~3.64 ppm would show a cross-peak with the carbon signal at ~63.1 ppm, confirming the -CH₂OH group. This technique is invaluable for resolving overlapping signals in both the proton and carbon spectra, especially within the long alkyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying connectivity between functional groups and through quaternary carbons. Key HMBC correlations would include the benzylic protons (~5.10 ppm) to the carbamate carbonyl carbon (~156.7 ppm) and the protons on the methylene group adjacent to the nitrogen (~3.18 ppm) to the same carbonyl carbon, thus confirming the structure of the carbobenzoxyamino moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. The high resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, enables the differentiation of isobars, which are ions with the same nominal mass but different elemental compositions.

For this compound (C₁₈H₂₉NO₃), the expected monoisotopic mass can be calculated with high precision. This precise mass measurement is critical for confirming the identity of the compound in complex mixtures and for verifying the success of a chemical synthesis.

Table 1: Predicted HRMS Data for this compound

ParameterValue
Molecular Formula C₁₈H₂₉NO₃
Monoisotopic Mass 307.21474 u
Expected Ion Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺

Tandem Mass Spectrometry (MS/MS)

The structure of this compound contains several bonds that are susceptible to cleavage upon collisional activation. The primary fragmentation pathways are expected to involve the carbamate linkage, the benzyl group, and the decanol (B1663958) chain.

Key Predicted Fragmentation Pathways:

Loss of the benzyl group: A prominent fragmentation pathway would be the cleavage of the benzylic C-O bond, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Cleavage of the carbamate group: Fragmentation of the carbamate can occur on either side of the carbonyl group. Cleavage of the C-O bond can lead to the loss of carbon dioxide (CO₂).

Fragmentation of the decanol chain: The long alkyl chain can undergo characteristic fragmentation, typically involving the loss of neutral alkene fragments through a series of C-C bond cleavages. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related compounds. libretexts.org

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Loss
308.22291.054[C₇H₇]⁺ (Tropylium ion)
308.222108.057[C₇H₈O]⁺ (Benzyl alcohol ion)
308.222158.151[C₁₀H₂₀N]⁺ (Loss of benzyl alcohol)
308.222202.164[M+H - C₇H₇OH]⁺

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Spectroscopy) for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily governed by the chromophores present in its structure. The most significant chromophore is the benzene ring of the carbobenzoxy (Cbz) protecting group.

A typical UV-Vis spectrum of a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to exhibit absorption bands characteristic of a substituted benzene ring. These bands arise from π → π* electronic transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

ChromophoreExpected Absorption Maximum (λmax)Electronic Transition
Benzene Ring~250-270 nmπ → π*

The exact position and intensity of the absorption maxima can be influenced by the solvent polarity and the substitution on the benzene ring. While specific experimental spectra for this compound are not widely published, data from structurally similar compounds containing a carbobenzoxy group would show comparable absorption features. For instance, studies on carbamazepine (B1668303) and its derivatives, which also contain aromatic moieties, show characteristic UV absorption maxima. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid. For this compound, which is a solid at room temperature, XRD analysis could provide precise information on its crystal lattice, unit cell dimensions, and the conformation of the molecule in the solid state.

A single-crystal XRD experiment would yield the most detailed structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The hydroxyl and N-H groups in the molecule are capable of forming hydrogen bonds, which would play a crucial role in the packing of the molecules in the crystal lattice. In the absence of a suitable single crystal, powder XRD could be used to assess the crystallinity of a bulk sample and to identify its crystalline phase.

Surface and Elemental Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide a survey scan to identify the constituent elements (Carbon, Oxygen, Nitrogen) and high-resolution scans for each element to determine their chemical environment.

Expected XPS Data:

C 1s: The high-resolution C 1s spectrum would be complex, with distinct peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H in the alkyl chain and benzene ring, C-O in the alcohol and ether-like linkage of the carbamate, C-N in the carbamate, and O-C=O of the carbonyl group.

O 1s: The O 1s spectrum would show peaks corresponding to the oxygen in the hydroxyl group and the two different oxygen environments in the carbamate group.

N 1s: The N 1s spectrum would exhibit a single peak corresponding to the nitrogen atom in the carbamate linkage.

The binding energies of these core-level electrons are sensitive to the chemical state of the atoms, providing a powerful tool for confirming the structure and purity of the compound's surface.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at high magnification. For this compound, which is a solid at room temperature, SEM analysis can reveal details about its crystalline structure, particle size, and surface topography. When prepared as a thin film or a self-assembled monolayer (SAM) on a substrate, SEM can provide insights into the ordering and domain formation of the molecules. nih.govresearchgate.netuni-tuebingen.de The long alkyl chain of the molecule promotes van der Waals interactions, which can lead to the formation of ordered structures on surfaces like gold or graphite. nih.govrsc.orguchicago.edu SEM images would typically show the texture and morphology of the bulk powder or the uniformity and potential defects within a prepared film.

Energy-Dispersive X-ray Spectroscopy (EDS) , often integrated with SEM, is an analytical technique used for the elemental analysis of a sample. oxinst.commuanalysis.com When the electron beam of the SEM interacts with the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays. thermofisher.com The energy of these X-rays is unique to each element. EDS analysis of this compound allows for the qualitative and quantitative determination of its elemental composition. oxinst.com The technique can confirm the presence of carbon (C), nitrogen (N), and oxygen (O), the constituent elements of the molecule. This is particularly useful to confirm the purity of a sample, for instance, by detecting the absence of unexpected elements which might indicate contamination from catalysts or inorganic salts. While EDS does not provide information about chemical bonding, it serves as a rapid and essential tool for verifying elemental makeup. muanalysis.com

The theoretical elemental composition of this compound (C₁₈H₂₉NO₃) provides a benchmark for experimental EDS results.

ElementAtomic SymbolTheoretical Atomic %Theoretical Weight %
CarbonC35.29%70.32%
HydrogenH56.86%9.51%
NitrogenN1.96%4.56%
OxygenO5.88%15.61%

Note: Standard EDS detectors cannot detect hydrogen. Therefore, experimental results are typically normalized based on the detectable elements (C, N, O).

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is another analytical technique performed within a transmission electron microscope (TEM) that provides detailed chemical and electronic information. numberanalytics.comkpi.ua It measures the energy lost by electrons as they pass through a thin sample. numberanalytics.com These energy loss events are characteristic of the atoms and bonding environments within the material.

For a molecule like this compound, EELS offers significant advantages over EDS. While both can perform elemental analysis, EELS can also elucidate chemical bonding information by examining the fine structure of the absorption edges, known as the Energy-Loss Near-Edge Structure (ELNES). acs.orgeels.info

The primary EELS edges of interest for this compound would be the Carbon K-edge, Nitrogen K-edge, and Oxygen K-edge.

Carbon K-edge (~284 eV): The ELNES of the carbon K-edge can distinguish between different types of carbon bonding. For instance, the π* peak associated with the C=C bonds of the benzene ring and the C=O bond of the carbamate group would appear at a distinct energy from the σ* peak associated with the C-C and C-H bonds of the decanol chain. acs.org

Nitrogen K-edge (~401 eV): The fine structure at the nitrogen K-edge provides information about the chemical state and bonding of the nitrogen atom within the carbamate linkage (C-N).

Oxygen K-edge (~532 eV): The oxygen ELNES can differentiate between the two distinct oxygen environments in the molecule: the carbonyl oxygen (C=O) and the ester-type oxygen (C-O-C) in the carbamate group, as well as the hydroxyl oxygen (C-O-H) at the end of the decanol chain. kpi.ua

This capability to probe the unoccupied density of states makes EELS a powerful tool for confirming the functional groups and chemical integrity of this compound at the nanoscale. eels.inforesearchgate.net

EELS EdgeApproximate Energy (eV)Associated Electronic TransitionStructural Information Provided
Carbon K-edge~284C 1s → πPresence of aromatic ring (C=C) and carbamate (C=O)
>290C 1s → σPresence of alkyl chain (C-C, C-H) and C-N, C-O bonds
Nitrogen K-edge~401N 1s → πConfirmation of carbamate (R-NH-C=O) bonding environment
Oxygen K-edge~532O 1s → πPresence of carbonyl group (C=O) in carbamate
>535O 1s → σPresence of C-O bonds in carbamate and alcohol

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited for this molecule.

A typical HPLC method would involve a C18 (octadecylsilyl) stationary phase column, which is nonpolar. The mobile phase would consist of a polar mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with gradient elution where the proportion of the organic solvent is increased over time. oup.com Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the benzyl group of the carbobenzoxy protecting group absorbs strongly (typically around 254 nm).

This method can effectively separate the final product from potential impurities, such as unreacted 10-amino-1-decanol (B15363) (which lacks the strong UV chromophore) and benzyl chloroformate. By comparing the retention times and peak areas of a sample to a known standard, the purity can be accurately quantified. For molecules lacking a chromophore, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be employed to enable fluorescence detection. nih.govresearchgate.netnih.gov

CompoundHypothetical Retention Time (min)Rationale for Elution Order
10-Amino-1-decanol3.5Most polar; elutes first with reversed-phase conditions.
This compound 15.2 Product; significantly less polar than the starting amine due to the Cbz group.
Benzyl chloroformate18.1Relatively nonpolar starting material; may hydrolyze during analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the high boiling point and the presence of a polar hydroxyl group, direct GC analysis of this compound is challenging. The compound may exhibit poor peak shape or decompose in the hot injector or column. gcms.cz

To overcome this, derivatization is typically required to increase the compound's volatility and thermal stability. The primary alcohol group can be converted to a less polar and more volatile ether, for example, a trimethylsilyl (B98337) (TMS) ether, by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the sample can be injected into a GC equipped with a nonpolar capillary column (e.g., DB-5 or HP-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com The GC method would involve a temperature program that gradually increases the column temperature to elute the high-molecular-weight derivative. GC is highly effective for detecting small amounts of volatile impurities that might not be visible by HPLC.

Compound (as TMS derivative)Hypothetical Retention Time (min)Notes
Derivatized 10-Amino-1-decanol (bis-TMS)9.8Lower molecular weight than the product.
Derivatized this compound 18.5 Highest molecular weight; longest retention time.
Unreacted Silylating Agent2.1Highly volatile; elutes very early.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic organic chemistry to monitor the progress of a reaction. To monitor the synthesis of this compound from 10-amino-1-decanol and benzyl chloroformate, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel).

The plate is then developed in a sealed chamber containing an appropriate mobile phase, usually a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). nih.gov The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase. The less polar compound (the product) will travel further up the plate (higher Retention Factor, Rf) than the more polar starting material (the amino alcohol).

The spots can be visualized under UV light (due to the benzyl group in the product and one of the starting materials) and/or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin (B49086) (which specifically stains primary amines, like the starting material). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

CompoundHypothetical Rf ValueVisualization Method
10-Amino-1-decanol (Starting Material)0.15Ninhydrin stain (purple spot), Permanganate stain
Benzyl chloroformate (Starting Material)0.80UV light, Permanganate stain
This compound (Product) 0.65 UV light, Permanganate stain

Computational and Theoretical Investigations of 10 Carbobenzoxyamino 1 Decanol

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods are employed to ascertain the optimized geometry, electronic distribution, and spectroscopic features of 10-(Carbobenzoxyamino)-1-decanol.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying medium to large-sized molecules, owing to its excellent balance of accuracy and computational efficiency. DFT calculations can render a detailed depiction of the electronic structure of this compound. By using functionals like B3LYP or ωB97X-D in conjunction with suitable basis sets such as 6-311++G(d,p), a variety of molecular properties can be predicted.

Key parameters ascertainable from DFT studies include:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Properties: Including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are pivotal for understanding the molecule's reactivity.

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to validate the computational model.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, highlighting regions prone to electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Properties for this compound

Property Calculated Value Units
HOMO Energy -6.7 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 8.2 eV

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived from first principles without relying on empirical parameterization. Although they are more computationally intensive than DFT, they can provide superior accuracy for specific properties. These methods are particularly valuable for benchmarking DFT results and for investigating systems where electron correlation effects are significant. For a molecule with the dimensions of this compound, MP2 represents a viable ab initio approach for obtaining precise geometries and interaction energies.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations offer a static representation of a molecule, Molecular Dynamics (MD) simulations provide a means to explore its dynamic behavior over time. MD simulations address Newton's equations of motion for the atoms within the molecule, facilitating the exploration of its conformational landscape and the examination of time-dependent properties.

By simulating the molecule within a solvent environment (e.g., water or an organic solvent) at a specified temperature and pressure, MD simulations can unveil:

Conformational Preferences: The extended alkyl chain and the adaptable carbobenzoxyamino group can assume numerous conformations. MD can pinpoint the most populated and energetically favorable conformations.

Flexibility and Dynamics: The simulation can illustrate the movement and fluctuations of different molecular segments, offering insights into its flexibility.

Solvation Effects: The interaction of the molecule with the surrounding solvent molecules can be explicitly modeled, which is essential for comprehending its behavior in solution.

Analysis of Intermolecular and Intramolecular Interactions

The functional groups of this compound, including its hydroxyl and carbobenzoxyamino moieties, enable a range of non-covalent interactions that are crucial for its structure and properties.

The presence of a hydroxyl group (–OH), which can act as both a hydrogen bond donor and acceptor, and the amide group (–NH–C=O) within the carbobenzoxy functionality, which also possesses donor (N–H) and acceptor (C=O) sites, indicates that hydrogen bonding is a dominant factor in the molecule's behavior.

Intramolecular Hydrogen Bonding: The pliable decanol (B1663958) chain may permit the hydroxyl group to fold back, forming a hydrogen bond with the carbonyl oxygen or the nitrogen atom of the carbamate (B1207046) group. The stability of such intramolecularly hydrogen-bonded conformers can be evaluated using both quantum chemical calculations and MD simulations.

Intermolecular Hydrogen Bonding: In the condensed phase, molecules of this compound can establish extensive networks of intermolecular hydrogen bonds. The –OH group of one molecule can engage with the –OH, C=O, or N–H group of an adjacent molecule. These interactions are fundamental in dictating the molecular packing in the solid state and their aggregation patterns in solution.

Illustrative Hydrogen Bond Analysis from MD Simulations

Interaction Type Average Distance (Å) Occupancy (%)
Intramolecular OH···O=C 2.2 12
Intermolecular OH···OH 1.8 65
Intermolecular NH···OH 2.1 40

Van der Waals Forces: The long, nonpolar decyl chain will predominantly interact via van der Waals forces. These dispersive interactions are important in determining the packing and aggregation of the aliphatic portions of the molecule.

π-π Stacking Interactions: The phenyl group of the carbobenzoxy moiety is capable of participating in π-π stacking interactions with the phenyl rings of neighboring molecules. These interactions, where the aromatic rings are arranged in a stacked fashion, can influence the molecular organization in both the solid state and in solution, potentially leading to the formation of structured aggregates. The preferred stacking geometry (e.g., parallel-displaced or T-shaped) can be explored through high-level quantum chemical calculations.

Solute-Solvent and Solute-Solute Interactions in Solution

The amphiphilic nature of this compound, possessing both hydrophobic (the decyl chain and benzyl (B1604629) group) and hydrophilic (the carbamate and hydroxyl groups) regions, governs its interactions in solution. Computational methods such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are invaluable for understanding these complex interactions.

Solute-Solvent Interactions:

The interactions between a solute and the surrounding solvent molecules are crucial in determining its solubility, conformation, and reactivity. For this compound, the primary interactions with polar solvents like water would involve hydrogen bonding at the carbamate and hydroxyl functionalities. Quantum chemical calculations can quantify the strength of these interactions. For instance, studies on the hydrogen bonding between N-methylacetamide (a model for the amide linkage in the carbamate group) and water have shown interaction energies in the range of -5 to -7 kcal/mol, highlighting the favorability of this interaction.

Solute-Solute Interactions:

In solution, molecules of this compound can interact with each other, leading to self-assembly or aggregation. These solute-solute interactions are driven by a combination of forces:

Hydrogen Bonding: The carbamate and hydroxyl groups can form intermolecular hydrogen bonds. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl and hydroxyl oxygens can act as acceptors. Computational studies on the dimerization of N-methylacetamide have estimated the energy of the (N-H···O=C) hydrogen bond to be approximately -6.6 kcal/mol in a vacuum researchgate.net.

Hydrophobic Interactions: The long decyl chains and benzyl groups will tend to associate with each other in polar solvents to minimize their exposure to the solvent. Molecular dynamics simulations of long-chain n-alkanes in water have shown a free energy minimum for conformations where the chains are in close contact, illustrating the thermodynamic driving force for hydrophobic association nih.gov.

The balance between these attractive interactions and the disruptive forces from the solvent and thermal motion determines the extent and nature of aggregation. Molecular dynamics simulations are particularly well-suited to study these dynamic processes, providing insights into the formation of micelles, bilayers, or other supramolecular structures.

Table 1: Representative Calculated Interaction Energies for Functional Groups Analogous to those in this compound.
Interacting SpeciesType of InteractionComputational MethodCalculated Interaction Energy (kcal/mol)
N-methylacetamide dimerHydrogen Bonding (N-H···O=C)Density Functional Theory-6.6
N-methylacetamide and WaterHydrogen BondingQuantum Mechanics-5 to -7
Methanol (B129727) dimerHydrogen Bonding (O-H···O)Ab initio-5.0
n-alkane chains in waterHydrophobic InteractionMolecular DynamicsFavorable (system dependent)

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation and cleavage of the carbamate bond in this compound. Such studies typically involve calculating the potential energy surface of the reaction, identifying transition states, and determining activation energies.

A key reaction involving this molecule is its synthesis, often through the reaction of an isocyanate with an alcohol. Theoretical studies on the mechanism of urethane (B1682113) (carbamate) formation have explored both catalyzed and uncatalyzed pathways. In the absence of a catalyst, the reaction is thought to proceed through a concerted mechanism involving a four-membered ring transition state. However, the activation barrier for this process is relatively high.

Computational studies have shown that the reaction is often facilitated by the alcohol itself acting as a catalyst, where additional alcohol molecules help to shuttle protons in a six- or eight-membered ring transition state, significantly lowering the activation energy.

The hydrolysis of the carbamate bond is another important reaction. Computational studies of carbamate hydrolysis have detailed the stepwise mechanisms, often involving the formation of a tetrahedral intermediate. These studies can predict the relative stability of intermediates and the energy barriers for each step, providing a detailed picture of the reaction pathway.

Table 2: Calculated Activation Energies for Analogous Carbamate Formation Reactions.
ReactionProposed MechanismComputational MethodCalculated Activation Energy (kJ/mol)
Phenyl isocyanate + MethanolDirect (bimolecular)DFT>100
Phenyl isocyanate + 2 MethanolAlcohol-catalyzedDFT~60-80
Phenyl isocyanate + 1-Propanol (in excess alcohol)Alcohol-catalyzedG4MP2/SMD~50-60

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. For this compound, DFT can be used to calculate its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra.

The calculated vibrational spectrum provides a detailed assignment of the vibrational modes to specific motions of the atoms, such as stretching, bending, and torsional motions. This information is invaluable for interpreting experimental spectra and for understanding how the vibrational modes are affected by factors such as conformation and intermolecular interactions.

For a molecule like this compound, key vibrational frequencies would include:

N-H stretch: Typically observed in the range of 3300-3500 cm⁻¹. Its position is sensitive to hydrogen bonding.

C=O stretch (Amide I band): A strong absorption usually found between 1650 and 1750 cm⁻¹. The exact frequency can depend on the local environment and hydrogen bonding.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, also highly sensitive to hydrogen bonding.

C-H stretches: From the alkyl chain and aromatic ring, typically in the 2800-3100 cm⁻¹ region.

By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of the molecule and gain insights into its conformational preferences and intermolecular interactions in the condensed phase. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other approximations in the computational methods.

Table 3: Representative Calculated Vibrational Frequencies for a Model Carbamate (Methyl N-phenylcarbamate) using DFT.
Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Typical Experimental Range (cm⁻¹)
N-H stretch~34503300-3500
Aromatic C-H stretch~3050-31003000-3100
Aliphatic C-H stretch~2950-30002850-3000
C=O stretch (Amide I)~17301680-1750
N-H bend / C-N stretch (Amide II)~15401510-1570
C-O stretch~12301200-1300

Applications of 10 Carbobenzoxyamino 1 Decanol As a Chemical Building Block and Scaffold

Utilization in the Synthesis of Complex Organic Molecules

The dual functionality of 10-(Carbobenzoxyamino)-1-decanol makes it an attractive starting material or intermediate for the synthesis of complex organic molecules. The linear C10 chain can be incorporated into larger structures to introduce hydrophobicity or to act as a long, flexible spacer between functional domains.

While its primary applications are in peptide and bioconjugate synthesis, its fundamental structure lends itself to broader organic synthesis strategies. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, providing a route to a variety of ω-amino acids and their derivatives. Alternatively, it can undergo substitution reactions to introduce other functional groups. Following the modification of the hydroxyl terminus, the Cbz-protecting group on the amine can be removed, and the nitrogen can be further functionalized. This sequential reactivity allows for the controlled, stepwise assembly of elaborate molecules where a long-chain amino alcohol moiety is a key structural element.

Role in Peptide and Peptidomimetic Synthesis

The most prominent applications of this compound are in the fields of peptide chemistry and the creation of peptidomimetics. Its structure is analogous to a very long-chain, unnatural amino acid, enabling its use to introduce specific biophysical properties into peptides.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. nih.gov this compound, as an amino alcohol, is well-suited for integration into SPPS protocols, particularly for the synthesis of peptide alcohols.

Table 2: Role of Functional Groups in SPPS Integration

Functional Group Position Role in SPPS
Hydroxyl (-OH) C1 Attachment point to the solid-phase resin (e.g., Wang, Trityl).
Carbobenzoxy (-Cbz) C10 (Amine) Protecting group for the amine, preventing side reactions during resin loading and peptide coupling.

| Alkyl Chain (-(CH₂)₁₀-) | Backbone | Acts as a long, flexible, and hydrophobic C-terminal modification of the resulting peptide. |

Unnatural amino acids (UAAs) are crucial tools in medicinal chemistry and protein engineering, used to enhance peptide stability, modulate biological activity, and introduce novel functionalities. nih.govnih.gov this compound can be considered a precursor to a specific class of UAA characterized by a long, lipid-like side chain.

By incorporating this molecule into a peptide sequence, a hybrid peptide-lipid structure is formed. The ten-carbon chain imparts significant hydrophobicity, which can influence the peptide's folding, membrane association, and pharmacokinetic properties. Such lipidated peptides are of great interest for developing drugs with improved cell penetration or for creating synthetic vaccines where the lipid tail can act as an adjuvant or anchor. The synthesis of such hybrid structures capitalizes on the growing interest in creating complex biomolecules that merge the properties of different molecular classes. nsf.govchemrxiv.orgresearchgate.net The reaction of decanol (B1663958) with amino acids to form esters is one method explored for creating such amphiphilic molecules. mdpi.com

Development of Functionalized Scaffolds for Chemical Biology Research

In chemical biology, molecular scaffolds are core structures that can be decorated with various functional groups to create probes, sensors, or other tools for studying biological systems. The linear C10 chain of this compound makes it an ideal scaffold, providing a defined and flexible spacer to separate a biological recognition element from a reporter or reactive group.

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The functional groups of this compound are readily derivatized for this purpose. The terminal hydroxyl group can be converted into a more reactive functional group, such as an azide (B81097) or an alkyne, to enable participation in bioorthogonal "click chemistry" reactions. nih.gov

For example, the hydroxyl group can be tosylated and then displaced by sodium azide to install a terminal azide. After deprotection of the amine, this azido-amino-decanol can be coupled to a peptide or other targeting ligand. The resulting conjugate, now bearing a terminal azide, can be attached to a reporter molecule (e.g., a fluorophore or biotin) that contains a terminal alkyne via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This modular approach allows for the flexible design of complex bioconjugates. The synthesis of amino acids conjugated to functional dyes like BODIPY illustrates this principle of creating functionalized building blocks for larger constructs. scielo.br

The development of activity-based probes (ABPs) is a powerful strategy for studying enzyme function directly in complex biological systems. nih.gov These probes typically consist of three parts: a reactive group (or "warhead") that covalently binds to the enzyme's active site, a recognition element that directs the probe to the target enzyme class, and a reporter tag for detection and analysis.

This compound is an excellent scaffold for building such probes. Its long alkyl chain can act as a spacer that physically separates the reporter tag from the reactive and recognition elements, minimizing the risk that a bulky tag might interfere with enzyme binding. For instance, a peptide sequence designed to be recognized by a specific protease could be synthesized, incorporating the deprotected 10-amino-1-decanol (B15363) at its C-terminus. The terminal hydroxyl group of the decanol spacer could then be functionalized with a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. This design ensures that the recognition and binding events are spatially distinct from the detection moiety, a key principle in the design of effective chemical probes. nih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Alanine
Biotin
Cysteine
Histidine
Wang Resin
Trityl Resin

Applications in Material Science and Polymer Chemistry Research

The distinct functionalities of this compound make it an attractive monomer for creating polymers with tailored properties. The hydroxyl group can participate in step-growth polymerizations like polyesterification and polyurethanization, while the protected amine offers a site for future functionalization after deprotection.

This compound can serve as a precursor for a variety of functionalized polymers and oligomers. The presence of the Cbz-protected amine allows for the synthesis of polymers with pendant functional groups that can be introduced after the main polymer chain has been formed. This is particularly advantageous as it allows for the incorporation of functionalities that might not be stable under the conditions of polymerization.

The general strategy involves polymerization utilizing the hydroxyl group, followed by the removal of the Cbz protecting group to reveal a primary amine. This amine can then be further modified. The Cbz group is a well-established protecting group in organic synthesis and can be removed under relatively mild conditions, such as catalytic hydrogenation, which typically does not affect the backbone of common polymers like polyesters or polyurethanes. organic-chemistry.org

For instance, poly(ester-urethane)s can be synthesized by converting amino acids into dual functional ester-urethane monomers. nih.gov A similar approach could be envisioned for this compound, where it could be incorporated into polyester (B1180765) or polyurethane chains. Subsequent deprotection of the Cbz group would yield a polymer with pendant amino groups along the chain, which could be used for cross-linking, grafting other polymer chains, or attaching bioactive molecules.

Research on the synthesis of N-urethane protected β- and γ-amino acids demonstrates the utility of N-protected amino alcohols in creating building blocks for larger structures. researchgate.netnih.gov These principles can be extended to the use of this compound in creating functional oligomers and polymers. The synthesis of peptoid oligomers using unprotected amino acids as submonomer reagents also highlights the potential for incorporating amino functionalities into polymer backbones. rsc.org

Table 1: Potential Functionalization Reactions of Polymers Derived from 10-Amino-1-decanol

Functional GroupReagent/Reaction TypePotential Application
Primary AmineAcyl Halides, AnhydridesAttachment of side chains, drug conjugation
Primary AmineAldehydes/Ketones (Reductive Amination)Surface modification, cross-linking
Primary AmineIsocyanatesGrafting of polymer chains, modification of properties
Primary AmineEpoxidesIntroduction of hydroxyl groups, hydrogel formation

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are of great interest in materials science for their ability to self-assemble into a variety of nanostructures. mdpi.com this compound is an ideal candidate for the design of amphiphilic structures due to its inherent hydrophobic alkyl chain and the potential to introduce a hydrophilic head group.

After deprotection of the Cbz group, the resulting 10-amino-1-decanol possesses a hydrophilic amino group and a hydrophilic hydroxyl group at opposite ends of a long hydrophobic decyl chain. This structure is characteristic of a bolaamphiphile, a type of amphiphile with hydrophilic head groups at both ends of a hydrophobic spacer. nih.govfrontiersin.orgnih.gov

The synthesis of amphiphilic block copolymers often involves the use of initiators or monomers with dual functionality. For example, amphiphilic diblock copolymers of a hydrophilic-functionalized lactone and lactide have been prepared via switchable organocatalytic polymerization. rsc.org Similarly, this compound could be used as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone. The hydroxyl group would initiate the polymerization, creating a hydrophobic polyester chain attached to the decyl chain. Subsequent deprotection of the amine and potential modification with a hydrophilic segment, such as polyethylene (B3416737) glycol (PEG), would result in a well-defined amphiphilic block copolymer. wikipedia.org

The resulting amphiphilic polymers can be designed to have pendent carboxyl groups, enhancing their utility for drug delivery applications. nih.gov The combination of a biodegradable polyester block and a functionalizable head group makes these materials particularly interesting for biomedical applications.

Supramolecular Chemistry and Self-Assembly Studies of this compound Derivatives

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-ordered, self-assembled structures. The derivatives of this compound, particularly after manipulation of the end groups, are excellent candidates for studying self-assembly phenomena.

As mentioned, the deprotected form, 10-amino-1-decanol, is a bolaamphiphile. Bolaamphiphiles are known to self-assemble in aqueous solutions into a variety of structures, including micelles, vesicles, and nanotubes. nih.govfrontiersin.orgnih.gov The nature of the self-assembled structure is influenced by factors such as the length of the hydrophobic chain, the nature of the hydrophilic head groups, pH, and temperature. The self-assembly of a glutamic acid-based bolaamphiphile has been shown to proceed via a remarkable mechanism involving a change in peptide conformation. rsc.org

Furthermore, the carbamate (B1207046) linkage present in the original molecule and in potential polyurethane derivatives can participate in hydrogen bonding, which is a key driving force in supramolecular assembly. Studies on alkyl bicarbamates have shown their ability to act as supramolecular organogelators, forming 3D networks through hydrogen bonding and van der Waals interactions. utk.edu The investigation of the supramolecular assembly of N-[(3-pyridinylamino) thioxomethyl] carbamates has also highlighted the importance of hydrogen bonding and other intermolecular interactions in directing the crystal packing. nih.gov

Derivatives of this compound could be designed to form various supramolecular architectures. For example, by attaching different functional groups to the amino and hydroxyl ends, one could create asymmetric bolaamphiphiles, leading to more complex self-assembled structures. The principles of supramolecular clustering in multivalent assembly can also be applied to understand and control the aggregation of these molecules. rsc.org The controlled supramolecular assembly of these molecules inside living cells by sequential multistaged chemical reactions represents a frontier in the development of intelligent biomaterials. acs.org

Emerging Research Frontiers and Methodological Advancements for 10 Carbobenzoxyamino 1 Decanol

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the approach to synthesizing molecules like 10-(Carbobenzoxyamino)-1-decanol. These computational tools are increasingly used for retrosynthetic analysis and the optimization of reaction conditions, offering significant advantages over traditional methods. beilstein-journals.orgyoutube.com

Table 1: Application of AI/ML in the Synthesis of this compound

AI/ML ApplicationPotential Benefit for this compound Synthesis
Retrosynthesis PlanningDiscovery of novel, shorter, and more economical synthetic routes.
Reaction Condition OptimizationMaximization of yield and purity by fine-tuning parameters.
Catalyst SelectionIdentification of more efficient and selective catalysts.
Impurity PredictionProactive identification and mitigation of potential side products.

Development of Novel Catalytic Systems for Functionalization

The development of innovative catalytic systems is crucial for the efficient and selective synthesis of this compound. Research is focused on creating catalysts that can facilitate key bond-forming reactions under milder and more sustainable conditions.

C-N Bond Formation: The formation of the carbamate (B1207046) group in this compound involves the creation of a carbon-nitrogen bond. Novel catalysts, including those based on copper and dirhodium(II), are being explored to facilitate this transformation with high efficiency and selectivity. bard.eduorganic-chemistry.orgacs.orgnih.govnhbs.com For instance, copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals offer a mild route to carbamates. organic-chemistry.org

Functionalization of Alcohols: The terminal hydroxyl group of this compound offers a site for further functionalization. Catalytic methods for the direct deoxygenative alkylation of alcohols and the catalytic hydration of terminal alkenes to primary alcohols are emerging areas that could be applied to modify or synthesize precursors to this compound. nih.govacs.orgnih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones represents a green chemistry alternative for the synthesis of related chiral amino alcohols. acs.org

Exploration of Bio-inspired Synthesis Routes

Nature often provides inspiration for highly efficient and selective chemical transformations. Bio-inspired and biocatalytic approaches are gaining traction for the synthesis of compounds like this compound.

Biocatalytic Carbamate Synthesis: Enzymes, such as esterases and acyltransferases, are being investigated for their ability to catalyze the formation of carbamates in aqueous media. nih.gov For example, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been shown to efficiently convert various amines into their corresponding carbamate-protected products. nih.gov The use of immobilized Candida antarctica lipase (B570770) B (CALB) in continuous flow processes also presents a green and chemoselective method for carbamate synthesis. beilstein-journals.orgalmacgroup.comnih.gov

Synthesis of Amino Alcohols: Bio-inspired strategies are also being developed for the synthesis of amino alcohols. westlake.edu.cn For instance, a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Additionally, visible-light photoredox catalysis offers a method for the synthesis of 1,2-amino alcohols from readily available amino acids in water. rsc.org These bio-inspired routes often proceed under mild conditions and offer high stereoselectivity, aligning with the principles of green chemistry. nih.gov

Advanced Analytical Techniques for In-situ Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. Advanced analytical techniques are being increasingly employed for the in-situ monitoring of the synthesis of this compound.

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving carbamate formation. researchgate.netthermofisher.comnih.govyoutube.com By tracking the characteristic vibrational frequencies of the functional groups involved, it is possible to follow the consumption of reactants and the formation of the product in real-time. youtube.com This allows for precise determination of reaction endpoints and optimization of reaction conditions. researchgate.netthermofisher.com

Raman Spectroscopy: Raman spectroscopy is another valuable technique for in-situ reaction monitoring, particularly for heterogeneous reactions. clairet.co.ukmt.comyoutube.comthermofisher.commdpi.com It can provide detailed information about changes in molecular structure and has been used to monitor the synthesis and crystallization of carbamate-containing molecules like carbamazepine (B1668303). nih.gov The non-destructive nature of Raman spectroscopy makes it ideal for continuous process monitoring. mt.comthermofisher.com

Table 2: Comparison of In-situ Monitoring Techniques

TechniqueInformation ProvidedAdvantages for this compound Synthesis
FTIR Spectroscopy Functional group changes, reaction kinetics.Excellent for monitoring carbamate bond formation.
Raman Spectroscopy Molecular fingerprint, polymorphic forms.Suitable for both solution and solid-phase analysis.
Flow NMR Quantitative analysis of reaction species.Complements FTIR for detailed mechanistic studies. nih.gov

Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For this compound, there is a growing emphasis on developing sustainable and eco-friendly synthetic strategies that minimize waste and utilize renewable resources.

Use of CO2 as a Feedstock: A significant advancement in green chemistry is the utilization of carbon dioxide (CO2) as a C1 building block for the synthesis of carbamates. nih.govrsc.orgrsc.orgacs.orgnih.gov This approach avoids the use of toxic reagents like phosgene (B1210022) and offers a direct and sustainable route to carbamates by reacting amines with CO2. nih.govrsc.orgacs.org Various catalytic systems are being developed to facilitate this transformation under mild conditions. rsc.orgrsc.orgnih.gov

Green Synthesis of Amino Alcohols: Environmentally benign methods for the synthesis of amino alcohols are also being explored. These include the use of recyclable heterogeneous catalysts like zeolites in solvent-less systems and ruthenium-catalyzed asymmetric transfer hydrogenation in aqueous media. acs.orgscirp.org Visible-light photocatalysis in water also provides a green pathway to 1,2-amino alcohols. rsc.org These methods reduce the environmental impact by minimizing the use of hazardous solvents and reagents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 10-(Carbobenzoxyamino)-1-decanol, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves carbobenzoxy (Cbz) protection of the amine group in 1-decanol derivatives. A common approach is coupling 1-decanol with benzyloxycarbonyl chloride under basic conditions (e.g., aqueous NaOH or Et₃N) to form the Cbz-protected amine. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of amine to Cbz-Cl) to minimize side reactions like over-alkylation . Purity is monitored via TLC or HPLC using C18 columns and acetonitrile/water gradients .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the Cbz group (δ ~7.3 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons) and decanol backbone (δ ~3.6 ppm for –CH₂OH). DEPT-135 distinguishes primary vs. secondary carbons .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H/O–H stretch) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.2 for C₁₈H₂₇NO₃) .

Q. How does the Cbz-protecting group influence the solubility and reactivity of this compound in organic synthesis?

  • Methodological Answer : The hydrophobic benzyloxycarbonyl group reduces solubility in polar solvents (e.g., water) but enhances compatibility with organic phases (e.g., ethers, chlorinated solvents). Reactivity studies using kinetic assays (e.g., monitoring deprotection rates with H₂/Pd-C or TFA) show that the Cbz group stabilizes the amine during nucleophilic substitutions, enabling selective functionalization of the hydroxyl group .

Advanced Research Questions

Q. How do solvation effects in non-polar solvents influence the aggregation behavior of this compound, and what experimental approaches can quantify this phenomenon?

  • Methodological Answer : In alkanes or cyclohexane, 1-decanol derivatives form cyclic aggregates via hydrogen bonding. For this compound, dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) can quantify aggregation constants (Kₐgg). Cooperative polymerization models (e.g., fitting IR data to αcoop ~9 and Kc ~500 M⁻³) reveal chain-length dependencies, while ¹H NMR dilution experiments in C₆D₁₂ track chemical shift changes in –OH protons to infer aggregation thresholds .

Q. What strategies resolve contradictions in thermodynamic data (e.g., vaporization enthalpy) between computational models and experimental measurements for this compound?

  • Methodological Answer : Discrepancies arise from approximations in force fields (e.g., OPLS-AA vs. CHARMM). To reconcile

  • Validate computational models using experimental vapor pressure measurements (e.g., static method with a quartz Bourdon gauge) and correlate with Clausius-Clapeyron equations.
  • Apply group contribution methods (e.g., Joback) to estimate ΔHvap, adjusting for the Cbz group’s steric effects. Literature data for 1-decanol (ΔHvap ~61.5 kJ/mol at 298 K) serve as a baseline, with corrections for the added amine protection .

Q. How can researchers design robust protocols for enzymatic or catalytic deprotection of the Cbz group in this compound without degrading the decanol backbone?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C (5% w/w) in ethanol under 1 atm H₂, monitoring reaction progress via TLC. Optimize catalyst loading to prevent over-reduction.
  • Acidolysis : TFA in dichloromethane (20% v/v, 2 hr) selectively cleaves the Cbz group. Quench with cold ether to precipitate the free amine.
  • Enzymatic Methods : Lipase B (e.g., Candida antarctica) in phosphate buffer (pH 7.4) at 37°C enables mild deprotection, verified by LC-MS .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing discrepancies in melting point or purity data across synthetic batches?

  • Methodological Answer : Apply ANOVA to batch-to-batch variability (e.g., mp ranges ±2°C). For purity, use Grubbs’ test to identify outliers in HPLC area-% data (e.g., >98% purity threshold). Cross-validate with DSC for melting point consistency and Karl Fischer titration for residual moisture .

Q. How can computational tools (e.g., DFT, MD simulations) predict the stereoelectronic effects of the Cbz group on this compound’s reactivity?

  • Methodological Answer :

  • DFT : B3LYP/6-31G(d) optimizations calculate electron density maps, identifying nucleophilic sites (e.g., amine vs. hydroxyl).
  • MD Simulations : GROMACS with AMBER force fields model solvent interactions, predicting aggregation tendencies in hexane .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.